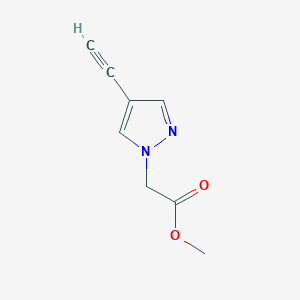

methyl (4-ethynyl-1H-pyrazol-1-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate is a heterocyclic compound with the molecular formula C8H8N2O2 and a molecular weight of 164.16 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with an ethynyl group at the 4-position and an acetate group at the 1-position. It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry .

Mecanismo De Acción

Target of Action

Pyrazole derivatives have been reported to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

Pyrazole derivatives are known to interact with their targets via hydrogen bonding, hydrophobic interactions, and π-π stacking .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-ethynyl-1H-pyrazol-1-yl)acetate typically involves the reaction of 4-ethynyl-1H-pyrazole with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .

Análisis De Reacciones Químicas

Types of Reactions

Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate undergoes various types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).

Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of various substituted pyrazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1. Drug Development:

Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate serves as a crucial intermediate in the synthesis of novel pharmaceutical compounds. Its pyrazole moiety is known for its ability to interact with biological targets, making it a valuable scaffold in drug design. For instance, compounds derived from this structure have shown promise as allosteric modulators of muscarinic acetylcholine receptors, which are implicated in neurological disorders such as Alzheimer’s disease and schizophrenia .

2. Bioactivity:

Research indicates that derivatives of this compound exhibit significant bioactivity. Studies have demonstrated that these compounds can act on various biological pathways, potentially leading to therapeutic effects in conditions characterized by muscarinic receptor dysfunction . The ability to modulate receptor activity opens avenues for developing treatments for psychiatric and neurodegenerative diseases.

Materials Science

3. Synthesis of Functional Materials:

The compound is also utilized in the synthesis of advanced materials, particularly polymers and coatings. The ethynyl group allows for further functionalization and incorporation into polymer matrices, enhancing material properties such as thermal stability and mechanical strength.

4. Photoredox Applications:

Recent advancements have highlighted the use of this compound in photoredox chemistry. It has been employed in site-selective bioconjugation processes, demonstrating its versatility in modifying proteins and other biomolecules under mild conditions . This application is particularly relevant in the fields of biochemistry and biotechnology.

Biological Research

5. Mechanistic Studies:

The compound's mechanism of action involves interactions with various molecular targets, including enzymes and receptors. Its ethynyl group can participate in diverse chemical reactions, influencing the activity of target molecules. This property is crucial for understanding the pharmacodynamics of related compounds and their potential therapeutic effects.

6. Case Studies:

Several studies have documented the successful application of this compound derivatives in preclinical models. For example, compounds derived from this structure have been tested for their efficacy against cognitive decline associated with neurodegenerative diseases . These case studies provide insights into the compound's potential benefits and guide future research directions.

Comparación Con Compuestos Similares

Similar Compounds

Methyl 2-(4-ethynyl-1H-pyrazol-1-yl)acetate: Similar structure with slight variations in the substitution pattern.

1-Methyl-1H-pyrazol-4-amine: Contains a pyrazole ring with different substituents.

Indole derivatives: Share similar heterocyclic structures and biological activities.

Uniqueness

Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ethynyl and acetate groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industry .

Actividad Biológica

Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound, characterized by the molecular formula C8H8N2O2 and a molecular weight of 164.16 g/mol, is notable for its potential applications in medicinal chemistry, particularly in the development of antimalarial and antileishmanial agents.

Chemical Structure and Properties

The structure of this compound features an ethynyl group attached to the pyrazole ring, which enhances its reactivity. This unique configuration allows it to participate in various biological interactions, making it a valuable compound in drug development.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity : The compound has shown promising results against various microbial strains, indicating its potential as an antimicrobial agent. Studies have reported that pyrazole derivatives can inhibit the growth of bacteria and fungi effectively .

- Anticancer Properties : Preliminary investigations suggest that this compound may induce apoptosis in cancer cells by modulating specific signaling pathways. Its interaction with cellular receptors and enzymes plays a critical role in its anticancer activity.

- Antiparasitic Activity : this compound has been identified as a precursor for synthesizing compounds with antileishmanial and antimalarial properties. Some derivatives have demonstrated superior activity compared to standard drugs like miltefosine and amphotericin B deoxycholate, with lower IC50 values indicating stronger efficacy against Leishmania species and Plasmodium-infected models .

The mechanisms underlying the biological activities of this compound include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or DNA replication, which is crucial for the survival of pathogens and cancer cells .

- Receptor Modulation : It interacts with various cellular receptors, altering signal transduction pathways that can lead to changes in cell behavior and function .

- Induction of Apoptosis : By activating apoptotic pathways, this compound can trigger programmed cell death in malignant cells, thereby exerting anticancer effects.

Research Findings and Case Studies

Several studies have explored the biological activities of this compound and its derivatives:

Propiedades

IUPAC Name |

methyl 2-(4-ethynylpyrazol-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-3-7-4-9-10(5-7)6-8(11)12-2/h1,4-5H,6H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGWXYURDGCOKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=C(C=N1)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.